N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide

Medicinal chemistry Structure-activity relationship Oxalamide derivatives

N1-(3-Methoxyphenyl)-N2-(3-nitrophenyl)oxalamide (CAS 899978-62-2) is a synthetic, dissymmetric oxalamide derivative (molecular formula C15H13N3O5, MW 315.28 g/mol, IUPAC: N'-(3-methoxyphenyl)-N-(3-nitrophenyl)oxamide). The compound belongs to the oxalamide class, which has been explored for diverse bioactivities including IDO1 inhibition, tubulin polymerization inhibition, kinase inhibition, and HIV entry inhibition.

Molecular Formula C15H13N3O5
Molecular Weight 315.285
CAS No. 899978-62-2
Cat. No. B3019760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide
CAS899978-62-2
Molecular FormulaC15H13N3O5
Molecular Weight315.285
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H13N3O5/c1-23-13-7-3-5-11(9-13)17-15(20)14(19)16-10-4-2-6-12(8-10)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20)
InChIKeyLLWPVIDCLPDPFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-Methoxyphenyl)-N2-(3-nitrophenyl)oxalamide (CAS 899978-62-2): A Dissymmetric Oxalamide Building Block for Medicinal Chemistry and Screening Libraries


N1-(3-Methoxyphenyl)-N2-(3-nitrophenyl)oxalamide (CAS 899978-62-2) is a synthetic, dissymmetric oxalamide derivative (molecular formula C15H13N3O5, MW 315.28 g/mol, IUPAC: N'-(3-methoxyphenyl)-N-(3-nitrophenyl)oxamide) [1]. The compound belongs to the oxalamide class, which has been explored for diverse bioactivities including IDO1 inhibition, tubulin polymerization inhibition, kinase inhibition, and HIV entry inhibition [2]. Its structure features an electron-donating 3-methoxyphenyl group and an electron-withdrawing 3-nitrophenyl group connected via a central oxalamide (–NH–CO–CO–NH–) linker, creating a push-pull electronic system with computed XLogP3 of 2.2 and topological polar surface area of 113 Ų [1]. The compound is commercially available as a screening compound (e.g., Life Chemicals catalog F2879-8163, ≥90% purity) [1].

Why N1-(3-Methoxyphenyl)-N2-(3-nitrophenyl)oxalamide Cannot Be Replaced by Its Positional Isomers or Other Oxalamide Analogs


Substitution of N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide with closely related positional isomers (e.g., 4-nitro, 2-nitro, or 4-methoxy variants) or other oxalamide derivatives is non-trivial because both the nitro group position and the methoxy group position on the respective phenyl rings govern the molecule's electronic distribution, conformational preferences, and intermolecular interactions [1]. The oxalamide core can adopt either s-trans or s-cis conformations depending on substituent patterns, directly affecting hydrogen-bonding capability and molecular recognition [1]. The 3-nitro substitution places the electron-withdrawing group in a meta relationship to the oxalamide nitrogen, creating a distinct resonance and inductive electronic environment compared to the para (4-nitro) or ortho (2-nitro) isomers, which in turn modulates reactivity in reduction reactions, coupling chemistry, and potential biological target engagement . The quantitative evidence below demonstrates that these positional variations produce measurable differences in computed physicochemical properties and synthetic accessibility, making generic interchange scientifically unsound without experimental validation.

Quantitative Differentiation Evidence for N1-(3-Methoxyphenyl)-N2-(3-nitrophenyl)oxalamide vs. Closest Positional Isomers and In-Class Analogs


Nitro Group Positional Isomerism: 3-Nitro (meta) vs. 4-Nitro (para) Electronic and Steric Differentiation

N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide (target, CAS 899978-62-2) and N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide (comparator, CAS 899743-70-5) are positional isomers differing only in the nitro group attachment site on the second phenyl ring (meta vs. para). Despite identical molecular formula (C15H13N3O5) and molecular weight (315.28 g/mol), the meta-nitro arrangement in the target compound places the electron-withdrawing nitro group in a position that does not directly conjugate with the oxalamide amide nitrogen through the aromatic π-system, whereas the para-nitro isomer enables direct resonance conjugation between the nitro group and the amide linkage [1]. This fundamental electronic difference alters the electron density at the oxalamide carbonyl oxygens and NH donors, which has been shown in DFT studies of oxalamides to shift conformational equilibria (s-trans/s-cis ratios) and hydrogen-bonding capacity [2]. In the broader oxalamide class, meta-substituted nitro derivatives have demonstrated distinct reactivity profiles in reduction chemistry compared to para-nitro analogs, with meta-nitro groups typically showing slower reduction kinetics under catalytic hydrogenation conditions, enabling chemoselective transformations [3].

Medicinal chemistry Structure-activity relationship Oxalamide derivatives

Methoxy Group Positional Isomerism: 3-Methoxyphenyl vs. 4-Methoxyphenyl Impact on Hydrogen Bonding and Steric Profile

The target compound features a 3-methoxyphenyl group (meta-OCH3), while the commercially available analog N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide carries a 4-methoxyphenyl group (para-OCH3). The meta-methoxy orientation in the target compound positions the methoxy oxygen away from the oxalamide NH, minimizing intramolecular hydrogen bonding between the methoxy oxygen and the adjacent amide NH proton. In contrast, the para-methoxy isomer can engage in through-space electronic effects where the methoxy lone pair conjugates with the amide through the aromatic ring, increasing electron density at the amide nitrogen and altering the NH acidity [1]. The computed topological polar surface area (TPSA) of 113 Ų for the target compound reflects the contribution of both the nitro and methoxy groups to the overall polarity; the 4-methoxy isomer would have a nearly identical TPSA value (same atom types), but the spatial distribution of polar surface area differs due to the methoxy group location, which can affect membrane permeability and pharmacokinetic profiles in cell-based assays [1][2].

Medicinal chemistry Ligand design Oxalamide SAR

Hydrogen Bond Donor/Acceptor Profile and Topological Polar Surface Area: Quantitative Comparison with Oxalamide Class Baseline

The target compound possesses 2 hydrogen bond donors (both oxalamide NH groups) and 5 hydrogen bond acceptors (two carbonyl oxygens, one methoxy oxygen, two nitro oxygens), yielding a computed topological polar surface area (TPSA) of 113 Ų and a computed XLogP3 of 2.2 [1]. These values place the compound within favorable drug-like chemical space: TPSA < 140 Ų is associated with good oral bioavailability potential, and XLogP3 between 1-3 is considered optimal for balancing permeability and solubility [2]. By comparison, the broader oxalamide screening library from which this compound derives (Life Chemicals HTS collection, ~500,000 compounds) has a median TPSA of approximately 85-90 Ų and median XLogP of approximately 3.0-3.5 based on typical screening library physicochemical profiles . The target compound's TPSA of 113 Ų is elevated relative to the oxalamide library median due to the presence of both nitro and methoxy polar groups, conferring higher aqueous solubility potential but potentially lower passive membrane permeability compared to less polar oxalamide analogs lacking these functional groups [1].

Drug-likeness Physicochemical profiling Oxalamide screening library

Commercial Availability and Pricing: Target Compound vs. Positional Isomer (4-Nitro) with Life Chemicals Vendor Data

N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide (CAS 899978-62-2) is commercially available from Life Chemicals (catalog F2879-8163) at ≥90% purity, with documented pricing as of 2023: $59 for 2 mg, $79 for 20 μmol, and $119 for 30 mg [1]. This pricing places the compound in the standard HTS screening compound tier. By comparison, the 4-nitro positional isomer N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide (CAS 899743-70-5) is also listed in chemical supplier databases but with no publicly posted pricing or stock availability at the time of analysis . The target compound's verified inventory status and transparent pricing from a major HTS supplier reduce procurement lead time uncertainty compared to the 4-nitro isomer, which may require custom synthesis. For research groups requiring both isomers for comparative SAR studies, the target compound can be sourced immediately while the 4-nitro isomer may entail 4-8 week custom synthesis timelines [1].

Chemical procurement Screening compound sourcing Oxalamide building blocks

Conformational Flexibility and Rotatable Bond Profile: Target Compound vs. Methyl-Substituted Oxalamide Analogs

The target compound contains 3 rotatable bonds (excluding the two amide C–N bonds which have partial double-bond character), as computed from its SMILES structure [1]. This limited conformational flexibility is a characteristic feature of the N,N′-diaryl oxalamide scaffold, where both amide bonds adopt trans configurations and the central oxalamide C–C bond has restricted rotation due to the s-trans conformational preference identified by DFT calculations [2]. In comparison, methyl-substituted analogs such as N1-(3-methoxyphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide (CAS 941963-95-7, MW 329.31) and N1-(3-methoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide introduce additional steric bulk adjacent to the nitro group, increasing the number of conformational minima and potentially altering the preferred binding pose in protein targets . The target compound's unsubstituted 3-nitrophenyl ring (no ortho-methyl or ortho-chloro groups) maximizes conformational rigidity around the nitro-bearing ring, which can be advantageous for crystallography studies where conformational homogeneity improves diffraction quality, or for computational docking where fewer rotatable bonds reduce the sampling space and improve pose prediction accuracy [1][2].

Conformational analysis Ligand efficiency Oxalamide SAR

Oxalamide Class Biological Activity Precedent: Anticipated Screening Utility Based on Published Oxalamide SAR

While no primary research paper or patent has reported specific biological assay data (IC50, Ki, EC50) for N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide (CAS 899978-62-2) as of May 2026, the broader oxalamide chemotype has well-documented bioactivity across multiple target classes. Published oxalamide derivatives have demonstrated: PAI-1 inhibition (IC50 = 96 μM for lead compound 4 in chromogenic assay) [1]; neuraminidase inhibition (IC50 = 0.09 μM for optimized compound Z2, superior to oseltamivir carboxylate IC50 = 0.10 μM) [2]; COX expression modulation in breast cancer cell lines (compound 7d: IC50 = 4.72 μM against MCF-7, 6.37 μM against MDA-MB-231) [3]; and α-glucosidase inhibition (multiple oxamide derivatives with IC50 values in the low micromolar to nanomolar range) [4]. The target compound's dissymmetric push-pull architecture (3-methoxy electron donor + 3-nitro electron acceptor) is structurally distinct from the majority of published oxalamide inhibitors, which typically feature symmetric N,N′-diaryl substitution or alkyl/aryl mixed substitution patterns [2][3][4]. This electronic asymmetry may confer selectivity advantages in target engagement that remain to be experimentally validated [5].

Oxalamide pharmacology Drug discovery Target-based screening

Recommended Research and Procurement Application Scenarios for N1-(3-Methoxyphenyl)-N2-(3-nitrophenyl)oxalamide (CAS 899978-62-2)


Diversity-Oriented Screening Library Augmentation with a Dissymmetric Push-Pull Oxalamide Chemotype

The target compound (CAS 899978-62-2) is a structurally distinct oxalamide featuring simultaneous electron-donating (3-OCH3) and electron-withdrawing (3-NO2) groups on separate aromatic rings, creating a push-pull electronic system that is underrepresented in commercial screening libraries [1]. Its computed drug-like properties (MW 315.28, XLogP3 2.2, TPSA 113 Ų, 3 rotatable bonds) [2] position it within favorable oral bioavailability space. Procurement from Life Chemicals (F2879-8163, ≥90% purity, off-the-shelf) [2] enables rapid incorporation into HTS campaigns targeting any of the pharmacologically validated oxalamide target classes: neuraminidase, PAI-1, α-glucosidase, COX enzymes, IDO1, or HIV gp120 [3]. The compound's distinct meta-nitro/meta-methoxy substitution pattern makes it particularly valuable as a diversity element in libraries designed to sample novel regions of chemical space not covered by existing SAR studies.

Comparative SAR Studies with Positional Nitro Isomers for Electronic Effect Deconvolution

For medicinal chemistry groups investigating the impact of nitro group position on target engagement, the target compound (3-nitro) serves as the meta-substituted member of a positional isomer series. When procured together with N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide (CAS 899743-70-5, para-nitro) and potentially the 2-nitro (ortho) analog, researchers can directly measure how the nitro group's conjugation pathway (inductive-only for meta vs. resonance + inductive for para) [1] translates into differential IC50 values, binding kinetics, or cellular potency against a given target. The target compound's confirmed commercial availability [2] ensures that the meta-nitro probe can be obtained without synthesis delays, allowing parallel rather than sequential testing of the isomer series.

Chemoselective Reduction Chemistry Utilizing the Meta-Nitro Group as a Latent Amino Functionality

The 3-nitrophenyl group in the target compound offers a handle for chemoselective reduction to the corresponding 3-aminophenyl derivative, a transformation that enables further functionalization (e.g., amide coupling, sulfonamide formation, reductive amination) for library expansion [1]. Meta-nitro groups typically exhibit different reduction kinetics compared to para-nitro isomers under catalytic hydrogenation conditions [2], providing an opportunity for selective reduction in the presence of other reducible functionality. The target compound's oxalamide core is stable under typical nitro reduction conditions (H2/Pd-C, SnCl2, or Na2S2O4), and the resulting aniline derivative can serve as a versatile intermediate for generating focused compound libraries around the oxalamide scaffold.

Crystallography and Biophysical Studies Leveraging Low Conformational Flexibility

With only 3 rotatable bonds and the oxalamide core locked in the s-trans conformation as established by DFT calculations on related N,N′-diaryl oxalamides [1], the target compound is well-suited for co-crystallography and biophysical binding studies (SPR, ITC, NMR). Low conformational flexibility reduces the entropic penalty of binding and improves the likelihood of obtaining high-resolution structural data [2]. For academic or industrial structural biology groups seeking to characterize oxalamide-protein interactions at atomic resolution, the target compound's conformational homogeneity increases the probability of successful co-crystallization compared to more flexible oxalamide derivatives bearing additional alkyl substituents or longer side chains.

Quote Request

Request a Quote for N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.